3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate
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Overview
Description
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is a chemical compound with the molecular formula C7H11N2O4 It is known for its unique structure, which includes a diazonium group and an oxopropenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include:
Temperature: Typically carried out at low temperatures (0-5°C) to stabilize the diazonium intermediate.
Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization process.
Solvent: Aqueous or alcoholic solvents are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, thiols, or other nucleophiles.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate involves:
Molecular Targets: The diazonium group can interact with nucleophilic sites on biomolecules or other chemical entities.
Pathways Involved: The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-1-diazonio-4-oxobut-1-en-2-olate
- 2-Butoxy-1-diazonio-2-oxoprop-1-en-3-olate
- 3-Methoxy-1-diazonio-3-oxoprop-1-en-2-olate
Uniqueness
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its butoxy group and diazonium functionality make it a versatile reagent in various chemical reactions and applications.
Properties
CAS No. |
157922-30-0 |
---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
butyl 3-diazo-2-oxopropanoate |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-12-7(11)6(10)5-9-8/h5H,2-4H2,1H3 |
InChI Key |
VVDJFWRVBYNUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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